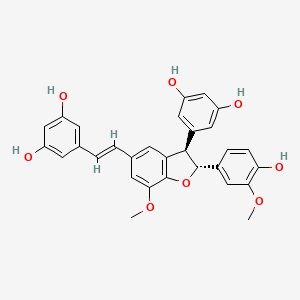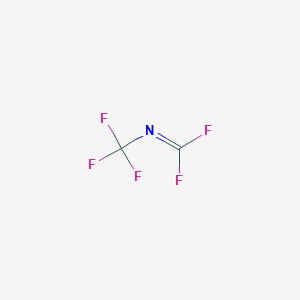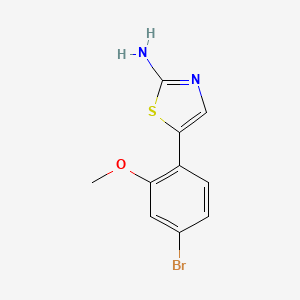
5-(4-Bromo-2-methoxyphenyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5-(4-Bromo-2-methoxyphenyl)thiazol-2-amine typically involves the reaction of 4-bromo-2-methoxyaniline with thiourea in the presence of a suitable catalyst . The reaction conditions often include heating the mixture in an appropriate solvent, such as ethanol or water, to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
5-(4-Bromo-2-methoxyphenyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation reactions may produce sulfoxides or sulfones.
Applications De Recherche Scientifique
5-(4-Bromo-2-methoxyphenyl)thiazol-2-amine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-(4-Bromo-2-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
5-(4-Bromo-2-methoxyphenyl)thiazol-2-amine can be compared with other similar compounds, such as:
- 5-Bromo-4-tert-butyl-1,3-thiazol-2-amine
- 5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine
- 4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole
These compounds share a similar thiazole core but differ in their substituents, which can influence their chemical properties and biological activities
Propriétés
Formule moléculaire |
C10H9BrN2OS |
|---|---|
Poids moléculaire |
285.16 g/mol |
Nom IUPAC |
5-(4-bromo-2-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2OS/c1-14-8-4-6(11)2-3-7(8)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13) |
Clé InChI |
JWEVOOVZAVDVGR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)Br)C2=CN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


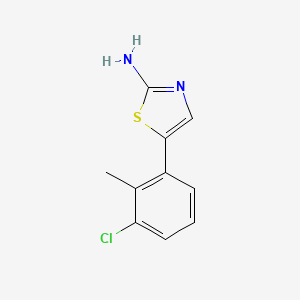

![(1S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14762264.png)
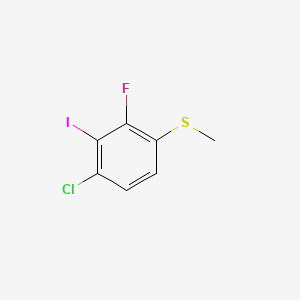
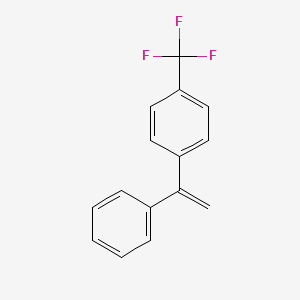
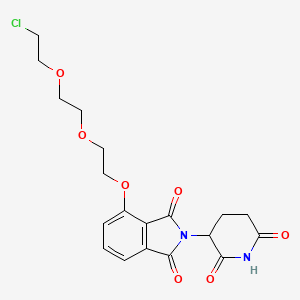
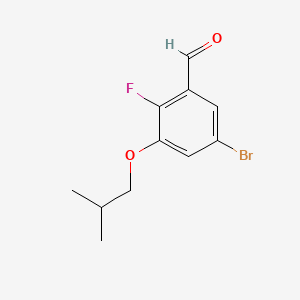
![2-(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14762293.png)
![[(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B14762295.png)
![4H-Spiro[cyclohepta[c]pyrazole-7,2'-[1,3]dioxolane]](/img/structure/B14762297.png)

![4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate](/img/structure/B14762317.png)
